molecular formula C5H9Cu B14639067 copper(1+);2-methylbut-1-ene CAS No. 54248-44-1

copper(1+);2-methylbut-1-ene

Cat. No.: B14639067
CAS No.: 54248-44-1
M. Wt: 132.67 g/mol
InChI Key: HXYDUTXHKQGGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper(1+);2-methylbut-1-ene is a compound that combines copper in its +1 oxidation state with 2-methylbut-1-ene, an organic molecule. The copper ion is often coordinated with other ligands in various chemical reactions, making it a versatile compound in both organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(1+);2-methylbut-1-ene can be synthesized through several methods. One common approach involves the reaction of copper(I) salts with 2-methylbut-1-ene under controlled conditions. For instance, copper(I) chloride can react with 2-methylbut-1-ene in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes. These methods typically use copper catalysts to facilitate the reaction between 2-methylbut-1-ene and copper salts. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Copper(1+);2-methylbut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically results in copper(II) complexes, while reduction reactions yield copper(I) complexes .

Scientific Research Applications

Copper(1+);2-methylbut-1-ene has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving alkenes and alkynes.

    Biology: Copper complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into the use of copper complexes in drug development, particularly for their ability to interact with biological molecules.

    Industry: This compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which copper(1+);2-methylbut-1-ene exerts its effects involves the coordination of the copper ion with various ligands. This coordination can alter the electronic properties of the copper ion, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .

Comparison with Similar Compounds

Similar Compounds

    Copper(1+);2-methylbut-2-ene: Similar in structure but with a different position of the double bond.

    Copper(1+);3-methylbut-1-ene: Another isomer with a different arrangement of the carbon atoms.

    Copper(1+);2-methylprop-1-ene: A smaller molecule with similar reactivity.

Uniqueness

Copper(1+);2-methylbut-1-ene is unique due to its specific coordination environment and reactivity. The position of the double bond in 2-methylbut-1-ene allows for unique interactions with the copper ion, making it particularly useful in certain catalytic and synthetic applications .

Properties

CAS No.

54248-44-1

Molecular Formula

C5H9Cu

Molecular Weight

132.67 g/mol

IUPAC Name

copper(1+);2-methylbut-1-ene

InChI

InChI=1S/C5H9.Cu/c1-4-5(2)3;/h2H,4H2,1,3H3;/q-1;+1

InChI Key

HXYDUTXHKQGGEV-UHFFFAOYSA-N

Canonical SMILES

CCC(=[CH-])C.[Cu+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.